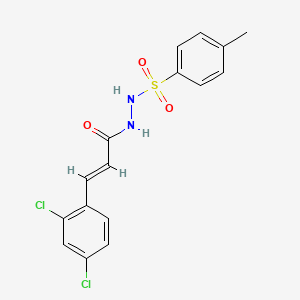
(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide is a useful research compound. Its molecular formula is C16H14Cl2N2O3S and its molecular weight is 385.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2E)-3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide, known for its complex structure and diverse chemical properties, has garnered attention in the field of medicinal chemistry. The compound's molecular formula is C16H14Cl2N2O3S, and it exhibits significant biological activities that warrant detailed exploration.
Chemical Structure
The compound features a dichlorophenyl group and a methylbenzenesulfonyl moiety, which contribute to its biological properties. The structural representation is as follows:
- Molecular Formula : C16H14Cl2N2O3S
- Molecular Weight : 385.26 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antifungal and antibacterial domains. The following sections detail specific activities and findings related to the compound.
Antifungal Activity
Studies have shown that derivatives of 2,4-dichlorophenyl compounds demonstrate antifungal properties. For instance, polyazole derivatives containing similar structural motifs have been reported to be effective against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum .
Case Study: Antifungal Efficacy
In a comparative study, several derivatives were tested against standard antifungal agents like ketoconazole. The results indicated that certain derivatives were as effective as these established medications, suggesting potential therapeutic applications for this compound in treating fungal infections.
| Compound | Activity Level | Comparison Agent |
|---|---|---|
| This compound | Moderate | Ketoconazole |
| Polyazole Derivative A | High | Ketoconazole |
| Polyazole Derivative B | Moderate | Oxiconazole |
Antibacterial Properties
The compound's antibacterial activity has been assessed through various in vitro assays. Preliminary findings suggest that it may inhibit the growth of several bacterial strains, although specific data on its efficacy compared to standard antibiotics is still emerging.
Research Findings
A study focusing on the degradation pathways of 2,4-dichlorophenoxyacetic acid indicated that related compounds could influence microbial populations in soil environments . This suggests potential applications in environmental microbiology and bioremediation.
The proposed mechanism of action for this compound involves the disruption of cellular processes in fungi and bacteria. The sulfonamide group is believed to interfere with metabolic pathways critical for microbial survival.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDAYVKZYBKSPG-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














